

"Anti-inflammatory agent 47" HPLC method for quantification

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Compound of Interest

Compound Name: **Anti-inflammatory agent 47**

Cat. No.: **B12381654**

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An High-Performance Liquid Chromatography (HPLC) method for the quantification of the novel cyclooxygenase-2 (COX-2) inhibitor, designated "**Anti-inflammatory agent 47**," has been developed and validated. This application note provides a comprehensive protocol for the accurate and precise measurement of this agent in bulk drug substance and pharmaceutical formulations. The method is suitable for quality control, stability testing, and research applications.

Principle

This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the quantification of **Anti-inflammatory agent 47**. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a buffered organic-aqueous mixture. The analyte is detected by its UV absorbance at 254 nm, and quantification is performed by comparing the peak area of the sample to that of a certified reference standard.

Materials and Reagents

- Analyst: **Anti-inflammatory agent 47** Reference Standard (Purity > 99.5%)
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
- Water: Deionized Water, 18.2 MΩ·cm
- Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄), Orthophosphoric Acid (H₃PO₄)

- Sample Diluent: Acetonitrile:Water (50:50, v/v)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The specific parameters for the analysis are detailed in the table below.

Table 1: HPLC System and Chromatographic Conditions

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 μ m)
Mobile Phase	Acetonitrile : 25 mM KH ₂ PO ₄ Buffer (pH 3.0) (60:40, v/v)
pH Adjustment	Orthophosphoric Acid
Flow Rate	1.0 mL/min
Injection Volume	10 μ L
Column Temperature	30 °C
Detection	UV at 254 nm
Run Time	10 minutes

Experimental Protocols

Preparation of Buffer and Mobile Phase

- 25 mM KH₂PO₄ Buffer: Dissolve 3.40 g of KH₂PO₄ in 1000 mL of deionized water.
- Adjust the pH of the buffer solution to 3.0 \pm 0.05 using orthophosphoric acid.
- Filter the buffer through a 0.45 μ m nylon membrane filter.
- Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of the prepared buffer.

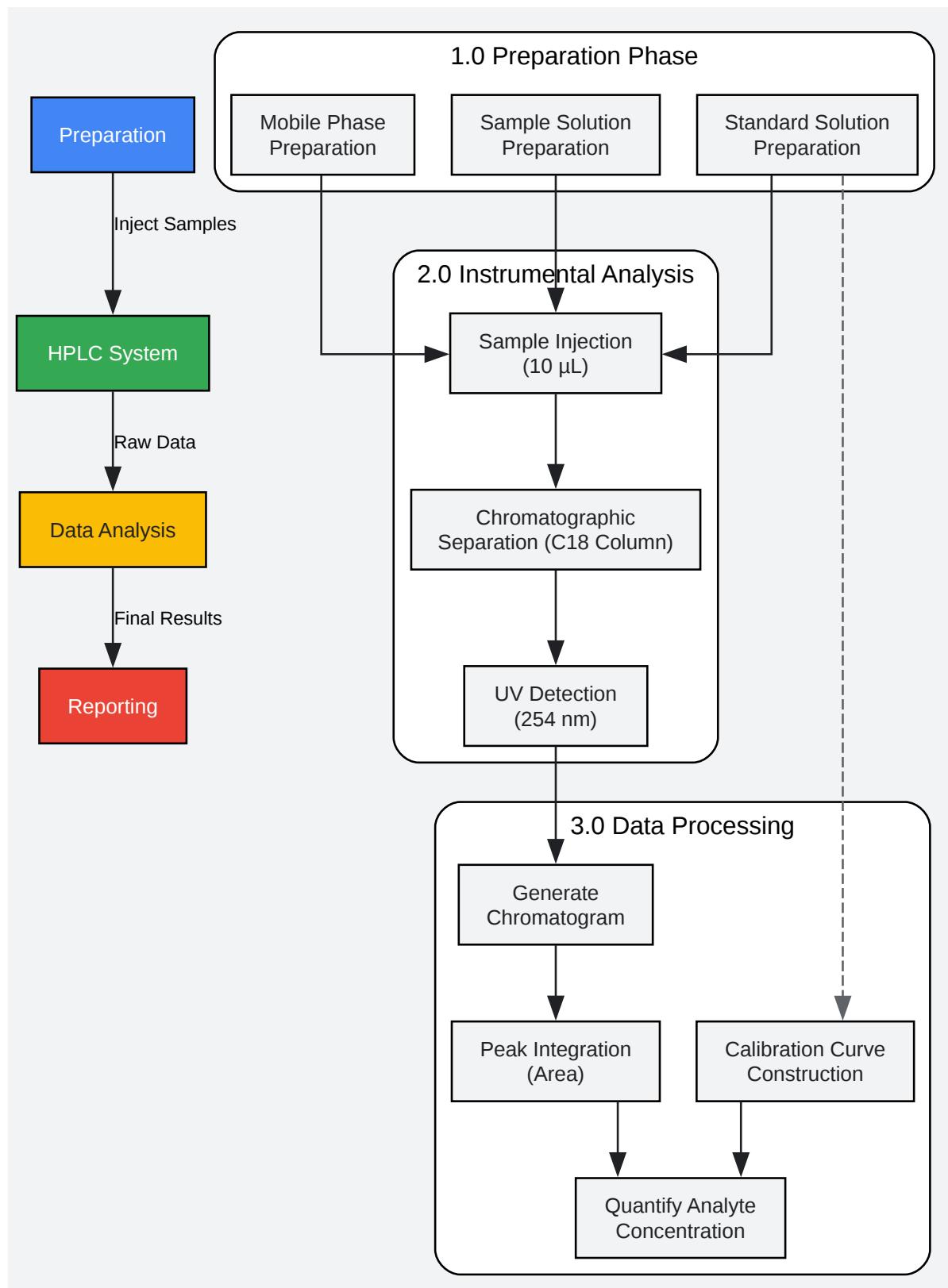
- Degas the mobile phase by sonicating for 15 minutes before use.

Preparation of Standard Solutions

- Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the **Anti-inflammatory agent 47** reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the sample diluent to achieve concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Preparation of Sample Solutions (for a Tablet Formulation)

- Weigh and finely powder 20 tablets to determine the average tablet weight.
- Accurately weigh a portion of the powder equivalent to 10 mg of **Anti-inflammatory agent 47** and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of sample diluent and sonicate for 20 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and dilute to the mark with the sample diluent.
- Filter the solution through a 0.45 µm syringe filter, discarding the first 2-3 mL of the filtrate.
- The final concentration of this solution is 100 µg/mL. Further dilutions can be made if necessary to fall within the calibration range.



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Caption: HPLC quantification workflow for **Anti-inflammatory agent 47**.

Method Validation Summary

The developed HPLC method was validated according to the International Conference on Harmonisation (ICH) guidelines. The results demonstrate that the method is specific, linear, accurate, and precise for its intended purpose.

System Suitability

System suitability was established by injecting six replicate injections of a 50 µg/mL standard solution. The acceptance criteria for system suitability are shown below.

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Observed Value	Result
Tailing Factor (T)	$T \leq 2.0$	1.21	Pass
Theoretical Plates (N)	$N \geq 2000$	4721	Pass
% RSD of Peak Area	$\leq 2.0\%$	0.65%	Pass

Linearity

The linearity of the method was evaluated by analyzing the calibration standards at six concentration levels (1-100 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient was determined.

Table 3: Linearity and Range Data

Parameter	Result
Linearity Range	1 – 100 µg/mL
Regression Equation	$y = 45772x - 17923$
Correlation Coefficient (r^2)	0.9998

Accuracy (Recovery)

The accuracy of the method was determined by performing recovery studies at three concentration levels (80%, 100%, and 120% of the target concentration). The percentage recovery was found to be within the acceptable limits.

Table 4: Accuracy Study Results

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/
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